2-环己基-N-(4-甲氧苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

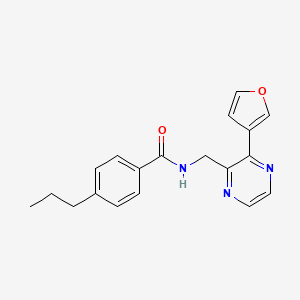

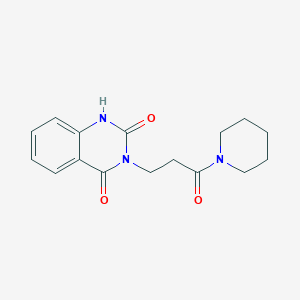

“2-cyclohexyl-N-(4-methoxyphenyl)acetamide” is an organic compound. It belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids .

Molecular Structure Analysis

The molecular formula of “2-cyclohexyl-N-(4-methoxyphenyl)acetamide” is C15H21NO2. The molecular weight is 247.338. The structure of this compound can also be represented using a SMILES string: COc1ccc(NC©=O)cc1 .科学研究应用

Liver Disease Treatment

sEH inhibitor-7: has been identified as a valuable therapeutic strategy for the treatment of various liver diseases. It works by inhibiting the soluble epoxide hydrolase (sEH) enzyme, which degrades cytochrome P450-produced epoxygenated lipids. These lipids generally exert beneficial effects on cellular processes, and their hydrolysis by sEH leads to less biologically active dihydroxy-fatty acids. The inhibition of sEH has shown therapeutic efficacy in diseases like non-alcoholic fatty liver disease, liver fibrosis, and portal hypertension .

Chronic Obstructive Pulmonary Disease (COPD)

Research indicates that sEH inhibitors can play a role in attenuating airway inflammation in COPD. sEH deficiency reduces emphysema formation after smoke exposure by alleviating endoplasmic reticulum stress response. This is achieved through the modulation of the IRE1α/JNK/AP-1 signaling pathway, which may provide a new pharmacological target for preventing and treating COPD .

Antiviral Responses in Insects

sEH inhibitor-7 has been studied for its role in insect immunity and development. It affects the metabolism of oxylipins such as EpOMEs and EETs, which are crucial in the antiviral response against infections like the Autographa californica nuclear polyhedrosis virus (AcNPV) .

Cancer Research

The compound has implications in cancer research, particularly in the context of tumor growth and metastasis. Inhibition of sEH results in an increase in EET concentration, which has been associated with enhanced angiogenesis. This process can stimulate primary tumor growth and metastasis, making sEH inhibitors relevant in the study of cancer progression .

Pharmacological Research

While not directly related to sEH inhibitor-7, the base compound N-(4-methoxyphenyl)acetamide has been used in pharmacological research to synthesize derivatives with antimicrobial and antiproliferative properties. These derivatives have shown potential against bacterial and fungal species, as well as cancer cell lines like human breast adenocarcinoma (MCF7) .

Diagnostic Medicine

N-(4-methoxyphenyl)acetamide, the core structure of sEH inhibitor-7, has been utilized in non-invasive breath tests. These tests can determine particular enzymatic and metabolic functions in vivo, such as assessing metabolic liver function with the ( ^{13}C )-methacetin breath test in patients with acute decompensated heart failure .

作用机制

Target of Action

The primary target of sEH inhibitor-7, also known as 2-cyclohexyl-N-(4-methoxyphenyl)acetamide, is the soluble Epoxide Hydrolase (sEH) enzyme . This enzyme plays a central role in the metabolism of bioactive lipid signaling molecules .

Mode of Action

sEH inhibitor-7 interacts with its target by inhibiting the hydrolase activity of the sEH enzyme . The substrate-specific hydrolase activity of sEH converts epoxyeicosatrienoic acids (EETs) to less bioactive dihydroxyeicosatrienoic acids . The inhibition of sEH by the compound prevents this conversion, thereby preserving the beneficial effects of EETs .

Biochemical Pathways

The action of sEH inhibitor-7 affects the Arachidonic Acid (ARA) pathway . ARA is an omega-6 polyunsaturated fatty acid metabolized by various enzymes, resulting in the formation of various inflammatory mediators . The inhibition of sEH leads to an increase in EET concentrations, which mediate vasodilation, reduce inflammation, attenuate oxidative stress, and block the pathological endoplasmic reticulum (ER) stress response .

Result of Action

The inhibition of sEH by sEH inhibitor-7 has demonstrated clinical therapeutic effects in several peripheral inflammatory-related diseases . It reduces cognitive impairment, neuroinflammation, tau hyperphosphorylation pathology, and the number of amyloid plaques . It also suppresses inflammation-induced carcinogenesis and can lead to enhanced angiogenesis via increased EET concentrations .

Action Environment

Environmental factors such as exposure to cigarette smoke can influence the action, efficacy, and stability of sEH inhibitor-7 . For instance, sEH deficiency helps reduce emphysema formation after smoke exposure by alleviating endoplasmic reticulum stress response .

属性

IUPAC Name |

2-cyclohexyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-14-9-7-13(8-10-14)16-15(17)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFJMQSXUCFKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-N-(4-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2887701.png)

![8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2887704.png)

![2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2887708.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2887710.png)

![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)

![(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B2887720.png)